

# Unveiling the Crystal Structure of Strontium Bromide Monohydrate: A Comparative Analysis

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## Compound of Interest

Compound Name: *Strontium bromide monohydrate*

Cat. No.: *B080916*

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A detailed validation of the crystal structure of **strontium bromide monohydrate** ( $\text{SrBr}_2 \cdot \text{H}_2\text{O}$ ) is presented, offering a comparative guide for researchers, scientists, and drug development professionals. This guide provides an objective analysis of its crystallographic parameters alongside its anhydrous and hexahydrated forms, supported by experimental data and detailed methodologies.

The precise arrangement of atoms within a crystal lattice is fundamental to understanding a compound's physical and chemical properties. For strontium bromide, a compound with applications in medicine and as a source of strontium ions, understanding its various hydrated forms is crucial. This report focuses on the validation of the crystal structure of **strontium bromide monohydrate**, primarily determined by single-crystal X-ray diffraction.

## Comparative Crystallographic Data

To provide a clear comparison, the crystallographic data for **strontium bromide monohydrate** is presented alongside its anhydrous ( $\text{SrBr}_2$ ) and hexahydrate ( $\text{SrBr}_2 \cdot 6\text{H}_2\text{O}$ ) counterparts. The monohydrate and anhydrous forms have been well-characterized, while detailed atomic coordinates for the hexahydrate remain less accessible in public databases.

Parameter	Strontium Bromide Monohydrate (SrBr <sub>2</sub> ·H <sub>2</sub> O)	Anhydrous Strontium Bromide (SrBr <sub>2</sub> )	Strontium Bromide Hexahydrate (SrBr <sub>2</sub> ·6H <sub>2</sub> O)
Crystal System	Orthorhombic	Tetragonal	Trigonal
Space Group	Pnma	P4/n[1]	P321
Unit Cell Parameters	a = 11.42 Å b = 4.30 Å c = 9.20 Å α = β = γ = 90°	a = 11.66 Å b = 11.66 Å c = 7.20 Å α = β = γ = 90°[1]	a = 8.13 Å c = 4.14 Å α = β = 90°, γ = 120°
Formula Units (Z)	4	10	1
Calculated Density	3.96 g/cm <sup>3</sup>	4.41 g/cm <sup>3</sup>	2.38 g/cm <sup>3</sup>

## Atomic Coordinates of Strontium Bromide Monohydrate

The determination of the crystal structure of **strontium bromide monohydrate** by Dyke and Sass in 1964 provides the precise positions of each atom within the unit cell.

Atom	Wyckoff Position	x	y	z
Sr	4c	0.250	0.250	0.125
Br1	4c	0.045	0.250	0.812
Br2	4c	0.330	0.250	0.465
O	4c	0.455	0.250	0.125

## Experimental Protocols

The validation of the crystal structure of **strontium bromide monohydrate** relies on established experimental techniques, primarily single-crystal X-ray diffraction.

## Single-Crystal X-ray Diffraction

The definitive method for determining the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction.[2] This technique involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

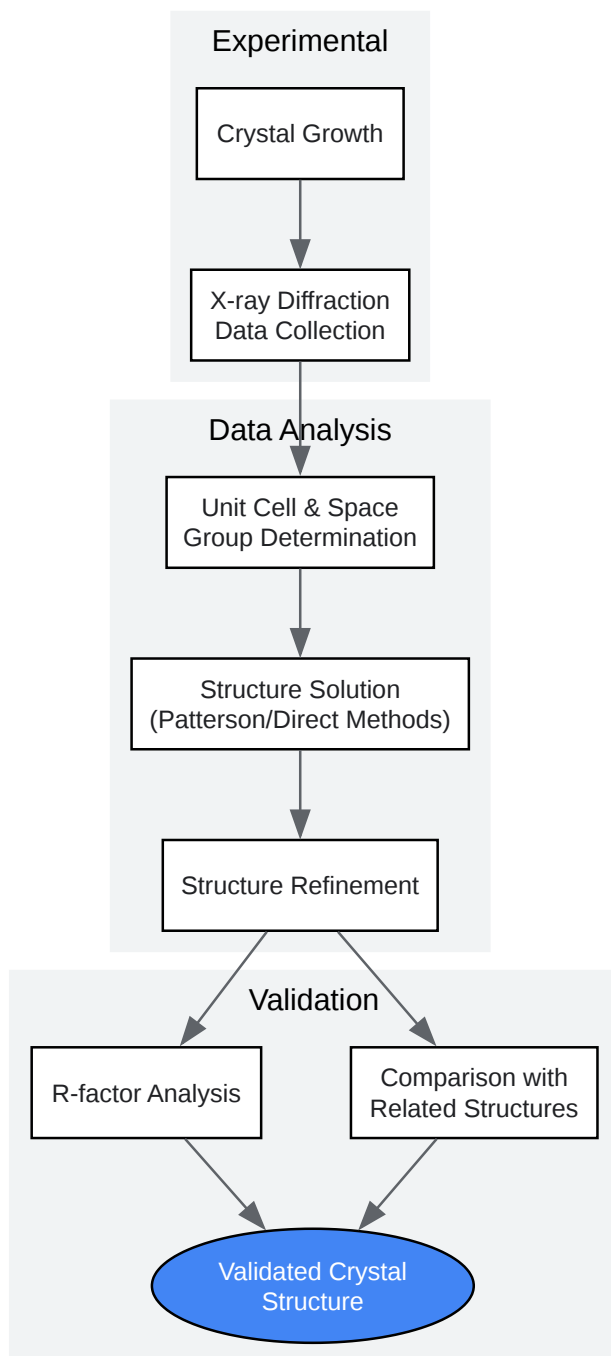
#### Methodology:

- **Crystal Growth:** Single crystals of **strontium bromide monohydrate** are grown from an aqueous solution of strontium bromide.
- **Data Collection:** A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the intensities and positions of the diffracted X-rays are recorded by a detector. For the structure determination by Dyke and Sass, copper K $\alpha$  radiation ( $\lambda = 1.5418 \text{ \AA}$ ) was likely used.
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are then determined using methods such as the Patterson or direct methods. The initial structural model is then refined to achieve the best possible fit between the observed and calculated diffraction patterns. The quality of the final structure is assessed by the R-factor, which should be as low as possible.

## Visualization of the Validation Workflow

The logical flow of validating a crystal structure can be visualized as follows:

## Crystal Structure Validation Workflow



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## References

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